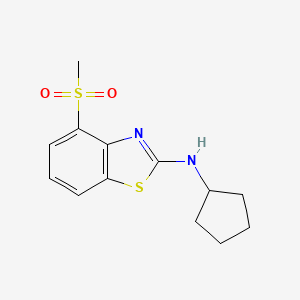![molecular formula C22H32N6O B6444773 1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine CAS No. 2549036-95-3](/img/structure/B6444773.png)
1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine" is a complex chemical structure. It is used in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound features a unique arrangement of imidazo[1,2-b]pyridazin, piperidin, but-2-yn-1-yl, and piperazine groups, contributing to its distinct chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, with precise reaction conditions:
Step 1: Synthesis of the imidazo[1,2-b]pyridazin-6-yl precursor.
Reagents: Starting materials include appropriate pyridazine derivatives.
Conditions: Catalysts, solvents, and temperature control are crucial.
Step 2: Formation of the piperidin-4-yl group.
Reagents: Various amines and piperidine derivatives.
Conditions: Acid/base catalysis may be involved.
Step 3: Coupling the but-2-yn-1-yl and piperazine units.
Reagents: Alkynes and related coupling agents.
Conditions: Typically involve transition metal catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve scale-up processes:
Large-scale reactors: Facilitate the handling of larger volumes of reactants and products.
Continuous flow processes: Improve efficiency and consistency in the production of the compound.
Automated systems: Ensure precise control over reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The gain of electrons or hydrogen atoms, typically using reducing agents such as metal hydrides.
Substitution: Replacement of a functional group with another, involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Conditions vary based on the specific functional groups involved.
Major Products Formed
The products formed depend on the reaction type:
Oxidation: May lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Often produces alcohols, amines, or hydrocarbons.
Substitution: Generates a variety of substituted derivatives depending on the reacting groups.
Scientific Research Applications
Chemistry
Utilized in the study of complex organic reactions and synthesis of novel compounds.
Acts as a precursor or intermediate in the production of other significant chemicals.
Biology
Used in biochemical assays and studies to understand cellular mechanisms and interactions.
Aids in the exploration of molecular pathways and drug-target interactions.
Medicine
Investigated for potential therapeutic applications due to its unique chemical properties.
May serve as a lead compound in the development of new pharmaceuticals.
Industry
Applied in the manufacture of specialized materials and chemical products.
Used in processes requiring specific chemical reactivity and stability.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: Specific enzymes, receptors, or proteins within cells.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or structural integrity of cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: Similar backbone structure, with variations in side chains.
Piperidine Analogues: Share the piperidine ring, differing in substituents or additional functional groups.
Piperazine Compounds: Contain the piperazine core, with diverse applications and modifications.
Uniqueness
The specific combination of functional groups and structural features in "1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine" imparts unique reactivity and potential applications that distinguish it from other similar compounds. Its versatility in different scientific fields highlights its significance and potential.
That should cover the detailed breakdown you’re looking for. Anything else you want to dive into?
Properties
IUPAC Name |
6-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O/c1-19(2)26-16-14-25(15-17-26)10-3-4-18-29-20-7-11-27(12-8-20)22-6-5-21-23-9-13-28(21)24-22/h5-6,9,13,19-20H,7-8,10-12,14-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRULFGDFNSRECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444694.png)
![4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6444701.png)
![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6444720.png)
![1-(piperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444725.png)
![4-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6444731.png)
![2-methoxy-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B6444736.png)
![2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B6444739.png)
![N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6444743.png)
![3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6444747.png)

![2-cyclopropyl-4-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B6444778.png)
![N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444786.png)
![N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444794.png)
![N,N-dimethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444799.png)
